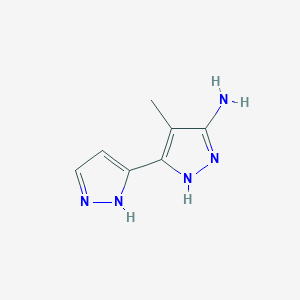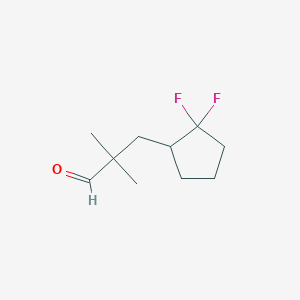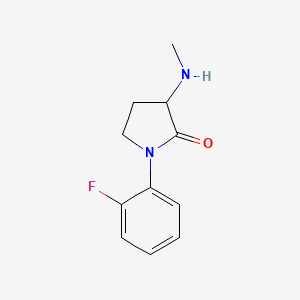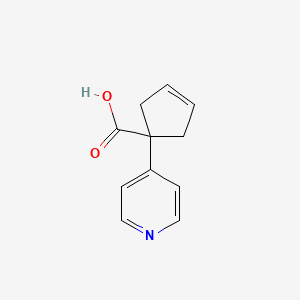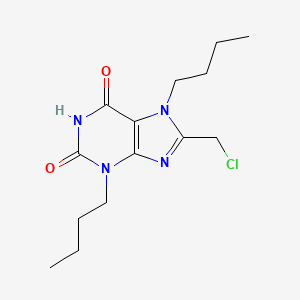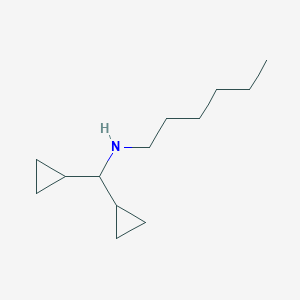
(Dicyclopropylmethyl)(hexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dicyclopropylmethyl)(hexyl)amine is an organic compound with the molecular formula C13H25N It is characterized by the presence of a hexyl group and a dicyclopropylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dicyclopropylmethyl)(hexyl)amine typically involves the reaction of dicyclopropylmethyl chloride with hexylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Dicyclopropylmethyl)(hexyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide are typically used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(Dicyclopropylmethyl)(hexyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Dicyclopropylmethyl)(hexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- (Dicyclopropylmethyl)(butyl)amine
- (Dicyclopropylmethyl)(octyl)amine
- (Cyclopropylmethyl)(hexyl)amine
Comparison: (Dicyclopropylmethyl)(hexyl)amine is unique due to the presence of both dicyclopropylmethyl and hexyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)hexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-2-3-4-5-10-14-13(11-6-7-11)12-8-9-12/h11-14H,2-10H2,1H3 |
InChI Key |
YSDXIIAAHDVVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(C1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13299336.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299341.png)
![2-[(3-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13299353.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B13299380.png)

![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol](/img/structure/B13299399.png)
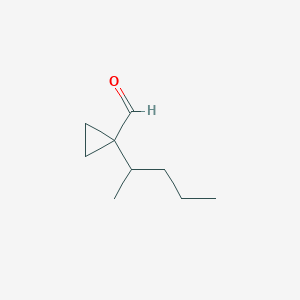
amine](/img/structure/B13299412.png)
